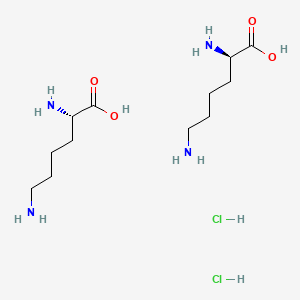

H-DL-Lys-OH.HCl

Descripción

Significance of DL-Lysine Monohydrochloride in Biochemical and Cellular Investigations

In the realm of biochemical and cellular research, DL-Lysine monohydrochloride is a versatile tool. It is an important component in some cell culture media and is used in the biomanufacturing of recombinant proteins. atamanchemicals.com The compound's primary application in this area often involves its use as a precursor or intermediate in chemical reactions. For instance, it is used to construct polylysine (B1216035) polymers, which can be formulated into polypeptide gels and films. sigmaaldrich.comsigmaaldrich.comlookchem.com These lysine-based biomaterials are valuable in research fields like tissue engineering and drug delivery due to their biocompatible and biodegradable properties. lookchem.com

Research has also utilized racemic lysine (B10760008) to study protein metabolism. In one investigation, racemic lysine labeled with Carbon-14 was administered to dogs to trace the distribution and metabolism of the amino acid. nih.gov The study observed the incorporation of the label into various tissue proteins, including those in the liver, kidney, and pancreas, and tracked its excretion, providing insights into plasma protein turnover rates. nih.gov Furthermore, deuterated forms of DL-Lysine are employed in advanced proteomic techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to analyze protein dynamics, interactions, and metabolic pathways.

Enantiomeric Considerations: D-Lysine and L-Lysine within the DL-Racemic Context

A critical aspect of DL-Lysine monohydrochloride is that it contains both D- and L-lysine in equal amounts. medchemexpress.com These two molecules are enantiomers—mirror images of each other that are non-superimposable. pediaa.com

L-Lysine: This is the biologically active enantiomer in most organisms, including humans. hsfbiotech.compediaa.com It is one of the fundamental proteogenic amino acids, meaning it is genetically coded for and incorporated into proteins during translation. scispace.com L-lysine is essential for numerous physiological processes, including protein synthesis, collagen formation, and the production of carnitine, which is vital for fatty acid metabolism. scispace.com Its abundance in nature is due to the selective use of L-amino acids by living organisms for building proteins. scispace.com

D-Lysine: In contrast, D-lysine is not typically incorporated into mammalian proteins and is considered biologically inactive in this context. hsfbiotech.comresearchgate.net However, D-amino acids, including D-lysine, are found in nature, particularly as metabolites in bacteria and fungi. nih.gov Research into D-lysine has highlighted its potential for specific applications, such as inhibiting the non-enzymatic glycation of proteins, a process linked to pathological effects. researchgate.net Furthermore, certain microorganisms possess enzymes that can specifically act on or degrade D-amino acids, making the D-enantiomer a subject of interest in microbiology and enzymology. nih.gov

The use of the DL-racemic mixture in research is often a practical choice for chemical synthesis where chirality is not a factor in the final product. sigmaaldrich.comfishersci.fi It can also be a starting material for the production of pure D-lysine through processes involving chemical racemization followed by microbial degradation of the L-isomer. nih.gov Therefore, the DL-racemic context provides a foundation for both non-stereospecific applications and for investigations specifically targeting the unique properties and metabolic pathways of the D-enantiomer.

Table 2: Comparison of Lysine Enantiomers

| Feature | L-Lysine | D-Lysine |

|---|---|---|

| Biological Role | Essential for protein synthesis in most organisms. hsfbiotech.comscispace.com | Generally not used for protein synthesis in mammals. hsfbiotech.comresearchgate.net |

| Natural Abundance | Abundant in nature and used by all forms of life. scispace.com | Found as a metabolite in some bacteria and fungi. nih.gov |

| Primary Function | Building block for proteins, collagen, carnitine. scispace.com | Investigated for roles like inhibiting protein glycation. researchgate.net |

| Configuration | S-configuration at the α-carbon. pediaa.com | R-configuration at the α-carbon. pediaa.com |

Structure

3D Structure of Parent

Propiedades

Número CAS |

22834-80-6 |

|---|---|

Fórmula molecular |

C6H15ClN2O2 |

Peso molecular |

182.65 g/mol |

Nombre IUPAC |

2,6-diaminohexanoic acid;hydron;chloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H |

Clave InChI |

BVHLGVCQOALMSV-UHFFFAOYSA-N |

SMILES isomérico |

C(CCN)C[C@@H](C(=O)O)N.Cl |

SMILES canónico |

[H+].C(CCN)CC(C(=O)O)N.[Cl-] |

Descripción física |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] White powder; [Sigma-Aldrich MSDS] |

Números CAS relacionados |

70-53-1 617-68-5 |

Origen del producto |

United States |

Synthesis and Production Methodologies of Dl Lysine Monohydrochloride

Chemical Synthesis Approaches

The chemical synthesis of DL-Lysine monohydrochloride can be achieved through various methods, including the racemization of the readily available L-Lysine monohydrochloride, the synthesis of related diamino acid analogs, and the formation of lysine-based polymers.

Racemization Techniques for L-Lysine Monohydrochloride

Racemization, the process of converting an optically active compound into a racemic mixture, is a key method for producing DL-Lysine from L-Lysine. Several techniques have been developed to achieve this transformation.

One common method involves heating an L-amino acid in a carboxylic acid solvent, such as acetic acid, often in the presence of an aldehyde catalyst. Research has shown that heating L-lysine in glacial acetic acid at temperatures between 80-100°C can lead to racemization. The presence of a catalytic amount of an aldehyde, such as salicylaldehyde, significantly accelerates this process. oup.comsciencemadness.org The reaction mechanism is believed to involve the formation of a Schiff base intermediate, which facilitates the removal and re-addition of the alpha-proton, leading to a loss of stereochemical integrity. sciencemadness.org

Another approach to racemization involves the use of cation-exchange resins. In this method, an optically active lysine (B10760008) isomer is heated in the presence of water while bound to a cation-exchange material. google.com This process can be repeated to progressively convert a batch of L-lysine into a DL-lysine mixture. A patented method describes mixing L-lysine powder in glacial acetic acid and heating it to 100°C with a catalytic quantity of acetyl-salicylaldehyde to produce a D,L-lysine solution. wipo.int

The efficiency of racemization can be influenced by various factors, including temperature, reaction time, and the specific reagents used. The table below summarizes different conditions for the racemization of L-lysine.

| Racemization Method | Reagents | Temperature (°C) | Reaction Time (h) | Outcome |

| Acetic Acid with Aldehyde | L-lysine, glacial acetic acid, salicylaldehyde | 100 | 1 | Complete racemization |

| Cation-Exchange Resin | Optically active lysine, water, cation-exchange material | 100-230 | Variable | Racemized lysine mixture |

| Acetic Acid with Acetyl-salicylaldehyde | L-lysine powder, glacial acetic acid, acetyl-salicylaldehyde | 100 | Not specified | 30-35% by weight D,L-lysine solution |

Synthesis of DL-Homolysine and Related Diamino Acid Analogs

The synthesis of DL-homolysine, an analog of lysine with an additional methylene (B1212753) group in its side chain, and other related diamino acids provides insight into the chemical synthesis of lysine-like structures. These syntheses often involve multi-step processes starting from readily available precursors. While the direct synthesis of DL-lysine is complex, the methodologies for its analogs are illustrative of the chemical principles involved.

Formation of Lysine-Based Polypeptides and Polymers

The synthesis of polypeptides and polymers containing lysine is a significant area of research. One of the most common methods for synthesizing poly(L-lysine) and its derivatives is the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) of lysine. mdpi.comnih.gov In this process, the ε-amino group of lysine is typically protected with a group such as benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) to prevent side reactions. The polymerization is initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA ring, leading to its opening and the formation of a propagating polymer chain.

Another innovative approach is chemoenzymatic polymerization. This method utilizes enzymes, such as papain, to catalyze the polymerization of amino acid esters under mild, aqueous conditions. acs.org This technique offers the advantage of not requiring protection for reactive side-chain functional groups, representing a more environmentally friendly synthetic route.

Biotechnological Production Strategies

While chemical synthesis is crucial for producing the racemic mixture, biotechnological methods are predominantly used for the large-scale, industrial production of L-lysine, which can then be used as a starting material for racemization. Corynebacterium glutamicum is the cornerstone of microbial L-lysine production.

Microbial Fermentation Systems for L-Lysine Production (e.g., Corynebacterium glutamicum)

Corynebacterium glutamicum, a Gram-positive soil bacterium, is the primary microorganism used for the industrial fermentation of L-lysine. researchgate.net The production of L-lysine in C. glutamicum occurs through a complex metabolic network starting from central carbon metabolism. The biosynthesis of L-lysine is part of the aspartate family pathway.

Key metabolic pathways involved in L-lysine production include glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, which provide the necessary precursors and cofactors, particularly NADPH. The biosynthesis of L-lysine in C. glutamicum can proceed through two main routes: the succinylase pathway and the dehydrogenase pathway. mdpi.com Although the succinylase pathway is generally dominant, the dehydrogenase pathway is more efficient in terms of the number of enzymatic steps. mdpi.com

Fermentation conditions such as pH, temperature, aeration, and nutrient availability are critical for maximizing L-lysine yield. The table below outlines typical fermentation parameters for L-lysine production with C. glutamicum.

| Parameter | Optimized Value |

| Temperature | 30-33°C |

| pH | 6.5-7.5 |

| Dissolved Oxygen | >20% saturation |

| Carbon Source | Glucose, fructose, sucrose, molasses |

| Nitrogen Source | Ammonium salts, urea |

Systems Metabolic Engineering for Enhanced Lysine Biosynthesis

To improve the efficiency of L-lysine production in C. glutamicum, extensive research has been conducted using systems metabolic engineering. This approach involves the rational and systematic modification of the microorganism's metabolic and regulatory networks. researchgate.net

Key strategies in the metabolic engineering of C. glutamicum for enhanced L-lysine production include:

Increasing Precursor Supply: Overexpression of key enzymes in the central carbon metabolism, such as those in the pentose phosphate pathway, can increase the availability of NADPH, a crucial cofactor for lysine biosynthesis. uni-saarland.de

Deregulation of Biosynthetic Pathways: The native L-lysine biosynthetic pathway in C. glutamicum is tightly regulated by feedback inhibition. Genetic modifications to key enzymes, such as aspartokinase and dihydrodipicolinate synthase, to render them insensitive to feedback inhibition by L-lysine are essential for high-level production. nih.gov

Blocking Competing Pathways: To channel more carbon flux towards L-lysine, competing metabolic pathways that consume key precursors are often attenuated or knocked out. For example, reducing the flux through the TCA cycle can increase the availability of oxaloacetate for lysine synthesis. researchgate.net

Enhancing L-Lysine Export: Overexpression of lysine export systems, such as the LysE protein, can facilitate the secretion of L-lysine out of the cell, thereby reducing intracellular concentrations that could cause feedback inhibition. nih.govproquest.com

Cofactor Engineering: Modulating the intracellular balance of cofactors like NADH and NADPH can significantly impact L-lysine production. Strategies include altering the cofactor specificity of enzymes to favor NADPH generation. uni-saarland.deresearchgate.net

These metabolic engineering strategies have led to the development of highly efficient C. glutamicum strains capable of producing L-lysine at commercially viable titers and yields. cuvillier.de

Cofactor Engineering for Improved Biotechnological Yields

The biosynthesis of L-lysine is an energy-intensive process that requires a substantial supply of redox cofactors, particularly Nicotinamide Adenine Dinucleotide Phosphate (NADPH). The synthesis of one mole of L-lysine from glucose in C. glutamicum requires four moles of NADPH. nih.gov An imbalance in the cellular pool of NADPH and NADH can severely limit lysine production, making cofactor engineering a critical strategy for strain improvement.

The primary source of NADPH in most microorganisms is the pentose phosphate pathway (PPP). Therefore, strategies often focus on redirecting more carbon flux through the PPP. However, more advanced cofactor engineering approaches directly manipulate enzymes to alter their cofactor dependency or introduce new NADPH-generating pathways.

Key strategies include:

Altering Cofactor Specificity: A groundbreaking approach involves modifying native NAD-dependent enzymes to become NADP-dependent. For instance, the NAD-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a core enzyme in glycolysis, has been rationally engineered in C. glutamicum to utilize NADP+. nih.gov This creates a novel NADPH generation point directly within the central glycolytic pathway, significantly boosting NADPH availability without altering the flux distribution between glycolysis and the PPP. nih.govresearchgate.net This modification led to a ~60% improvement in lysine production. nih.gov

Heterologous Gene Expression: Another strategy is to replace a native NAD-dependent enzyme with a heterologous NADP-dependent one. The endogenous GAPDH in C. glutamicum was successfully replaced with the non-phosphorylating, NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GapN) from Streptococcus mutans. nih.govasm.org This engineering resulted in a functional glycolytic pathway that generates NADPH instead of NADH, leading to substantially increased L-lysine production. nih.gov

Switching Enzyme Dependency: Instead of increasing the NADPH supply, an alternative is to engineer the lysine biosynthesis enzymes themselves to utilize the more abundant NADH. Researchers have successfully mined for and expressed natural NADH-utilizing dehydrogenases for four key steps in the lysine pathway of C. glutamicum. nih.gov A strain expressing all four NADH-dependent enzymes achieved high lysine production almost entirely independent of the NADPH-generating pentose phosphate pathway. nih.gov

Interactive Data Table: Cofactor Engineering Strategies for Lysine Production in C. glutamicum

Enzymatic and Chiral Resolution Techniques for DL-Lysine

DL-Lysine is a racemic mixture containing equal parts L-lysine and D-lysine. Since many applications require a specific enantiomer (typically L-lysine), the separation, or resolution, of this mixture is a vital industrial process. Enzymatic resolution techniques are highly valued for their stereospecificity, which allows for clean and efficient separation under mild reaction conditions, avoiding the harsh chemicals and low yields associated with some chemical resolution methods. mdpi.com

Asymmetric Hydrolysis of Acyl-DL-Lysine Derivatives

This classical enzymatic resolution method involves a two-step process. First, the amino groups of the DL-lysine mixture are chemically protected with an acyl group (e.g., acetyl or benzoyl). Second, an enantioselective enzyme, typically an acylase, is introduced. This enzyme specifically hydrolyzes the acyl group from only one of the enantiomers, leaving the other untouched.

For example, ε-benzoyl-α-acetyl-DL-lysine can be resolved using an acylase from the mold Aspergillus oryzae. tandfonline.com The enzyme selectively cleaves the α-acetyl group from the L-enantiomer, producing ε-benzoyl-L-lysine and leaving ε-benzoyl-α-acetyl-D-lysine in the mixture. tandfonline.com The resulting free amino acid and the acylated amino acid have different chemical properties, allowing for their easy separation. Research has shown that acylases from different sources exhibit different substrate preferences; for instance, acylases from a Pseudomonas species preferentially hydrolyze benzoyl-DL-amino acids over acetylated ones. oup.com Similarly, enzymes from hog kidney have been used to hydrolyze α-chloroacetyl derivatives. kyoto-u.ac.jp

Interactive Data Table: Enzymes for Asymmetric Hydrolysis of Acyl-DL-Lysine

Enzymatic Conversion Mechanisms for Lysine Enantiomers

More advanced bioprocesses move beyond simple separation to actively convert the unwanted enantiomer into the desired one or selectively eliminate it. These methods are particularly useful for producing enantiopure D-lysine from the abundant and inexpensive L-lysine.

A highly effective strategy is a two-enzyme cascade system. mdpi.comjournament.com

Racemization: The process begins with a lysine racemase , an enzyme that interconverts L-lysine and D-lysine, establishing an equilibrium mixture of DL-lysine. Lysine racemase from Proteus mirabilis has been successfully expressed in E. coli for this purpose, achieving a D-lysine yield of approximately 48% within 30 minutes. mdpi.com

Asymmetric Degradation: Following racemization, an L-specific enzyme is added to selectively remove the remaining L-lysine from the mixture. L-lysine decarboxylase is commonly used, as it specifically catalyzes the conversion of L-lysine into cadaverine, a chemically distinct compound. mdpi.comwikipedia.org This reaction leaves behind highly pure D-lysine.

Under optimized conditions, this cascade process can convert 1710 mmol/L of L-lysine into 750.7 mmol/L of D-lysine with an enantiomeric excess greater than 99%. mdpi.comjournament.com An alternative to L-lysine decarboxylase is the use of microorganisms like Comamonas testosteroni, which selectively degrade L-lysine, also leaving purified D-lysine. nih.gov

Interactive Data Table: Key Enzymes in Lysine Enantiomer Conversion

Metabolic Pathways and Biochemical Transformations of Lysine Dl Lysine Monohydrochloride

Lysine (B10760008) Biosynthesis Pathways

The production of lysine is essential for organisms that cannot obtain it from their diet. Two evolutionarily distinct pathways, the DAP and AAA pathways, have been identified for the de novo synthesis of this essential amino acid. researchgate.netasm.org

The Diaminopimelate (DAP) pathway is the primary route for lysine biosynthesis in most bacteria, as well as in algae and plants. researchgate.netnih.gov This pathway starts from aspartate and pyruvate. nih.gov A key intermediate, diaminopimelate (DAP), is not only a precursor to lysine but also a crucial component of the peptidoglycan cell wall in many bacteria. nih.govfrontiersin.org The initial steps, converting aspartate to tetrahydrodipicolinate (THDP), are common across the pathway's variants. frontiersin.org The subsequent conversion of THDP to meso-diaminopimelate (meso-DAP) is what distinguishes the four main mechanistic variations of the DAP pathway. nih.gov

These variants include:

The Succinylase and Acetylase Pathways: These routes involve the acylation of THDP to protect one of the amino groups, followed by a series of reactions to yield meso-DAP.

The Dehydrogenase Pathway: This variant utilizes the enzyme diaminopimelate dehydrogenase to directly convert THDP to meso-DAP in a single step. nih.govfrontiersin.org In Corynebacterium glutamicum, both the succinylase and dehydrogenase pathways are active, with the latter being a target for metabolic engineering to enhance lysine production. nih.gov

The Aminotransferase (DapL) Pathway: A more recently discovered variant, this pathway uses an L,L-diaminopimelate aminotransferase (DapL) to synthesize L,L-DAP directly from THDP in one transamination reaction, bypassing several steps of the acyl pathways. asm.orgfrontiersin.org This pathway is found in a narrower range of bacteria, including certain pathogenic species. frontiersin.org

The final step in all DAP pathway variants is the decarboxylation of meso-DAP to form L-lysine, a reaction catalyzed by the enzyme meso-diaminopimelate decarboxylase. frontiersin.org

Table 1: Key Enzymes in the Diaminopimelate (DAP) Pathway Variants

| Enzyme | Pathway Variant | Function |

|---|---|---|

| Aspartokinase (LysC) | All Variants | Initiates the pathway by phosphorylating aspartate. frontiersin.org |

| DapA & DapB | All Variants | Catalyze the synthesis of tetrahydrodipicolinate (THDP). frontiersin.org |

| Tetrahydrodipicolinate succinylase (DapD) | Succinylase Pathway | Succinylates THDP. frontiersin.org |

| Diaminopimelate dehydrogenase (Ddh) | Dehydrogenase Pathway | Converts THDP to meso-DAP in a single step. frontiersin.org |

| L,L-diaminopimelate aminotransferase (DapL) | Aminotransferase Pathway | Converts THDP to L,L-DAP. asm.orgfrontiersin.org |

| meso-diaminopimelate decarboxylase (LysA) | All Variants | Catalyzes the final step, converting meso-DAP to L-lysine. frontiersin.org |

The α-Aminoadipate (AAA) pathway represents an entirely different evolutionary route for lysine synthesis, utilizing α-ketoglutarate and acetyl-CoA as precursors. nih.govwikipedia.org This pathway is characteristic of several yeast species, higher fungi, and euglenids. nih.govwikipedia.org Its presence has also been confirmed in some prokaryotes, such as bacteria from the genus Thermus and the archaeon Pyrococcus horikoshii, suggesting a wider distribution than initially believed. wikipedia.orgbiorxiv.org

The biochemical steps of the AAA pathway bear some resemblance to the citric acid cycle. wikipedia.org The process begins with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, catalyzed by homocitrate synthase. wikipedia.org Through a series of enzymatic reactions involving homoaconitase and homoisocitrate dehydrogenase, homocitrate is converted to α-ketoadipate. wikipedia.org The addition of a nitrogen atom from glutamate (B1630785) by aminoadipate aminotransferase yields α-aminoadipate, the intermediate that gives the pathway its name. wikipedia.org

Subsequent steps involve the reduction of α-aminoadipate to its semialdehyde, which then reacts with glutamate to form saccharopine. wikipedia.org The final step is the cleavage of saccharopine by saccharopine dehydrogenase to produce L-lysine and α-ketoglutarate. wikipedia.org The unique nature of the AAA pathway in fungi makes its enzymes potential targets for the development of antifungal agents. wikipedia.org

Table 2: Distribution of Lysine Biosynthesis Pathways

| Pathway | Organism Group | Examples |

|---|---|---|

| Diaminopimelate (DAP) Pathway | Bacteria, Plants, Algae | Escherichia coli, Corynebacterium glutamicum, Mycobacterium smegmatis, Arabidopsis thaliana researchgate.netnih.govnih.gov |

| Alpha-Aminoadipate (AAA) Pathway | Higher Fungi, Yeasts, Euglenids, some Prokaryotes | Saccharomyces cerevisiae, Agaricomycetes, Thermus thermophilus nih.govnih.govwikipedia.org |

Lysine Catabolism and Degradation Routes

The breakdown of lysine is a vital metabolic process for managing cellular concentrations of this amino acid and for generating energy. In eukaryotes, the primary route for lysine degradation is the saccharopine pathway, which ultimately converts lysine into intermediates that can enter the central metabolic cycles. creative-proteomics.comscielo.br

In mammals, plants, and many other eukaryotes, lysine catabolism predominantly occurs via the saccharopine pathway. creative-proteomics.comfrontiersin.orgnih.gov This pathway is initiated in the mitochondria. rupress.org The first two steps are catalyzed by a bifunctional enzyme known as lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). frontiersin.orgnih.govportlandpress.com

The LKR domain of this enzyme catalyzes the condensation of L-lysine with α-ketoglutarate to form the intermediate saccharopine. frontiersin.orgnih.gov Subsequently, the SDH domain hydrolyzes saccharopine to yield glutamate and α-aminoadipate semialdehyde. frontiersin.orgnih.gov This semialdehyde is then oxidized to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.orgnih.gov The α-aminoadipate is further metabolized to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. rupress.org The metabolic flux through this pathway is generally unidirectional in higher eukaryotes, serving solely for degradation and not biosynthesis. frontiersin.orgnih.gov Research in mice has indicated the presence of both the bifunctional LKR/SDH enzyme and a monofunctional saccharopine dehydrogenase, suggesting complexity in its regulation. portlandpress.comnih.gov

The soil bacterium Pseudomonas putida exhibits remarkable metabolic versatility, including its ability to utilize L-lysine as a sole source of carbon and nitrogen. nih.govasm.org Its lysine catabolism is characterized by the simultaneous operation of two distinct pathways. nih.govasm.org

The Aminovalerate (AMV) Pathway: In this route, L-lysine is converted through intermediates such as δ-aminovaleramide and δ-aminovalerate (AMV) to glutarate, which is then channeled into the Krebs cycle. nih.govresearchgate.net

The Aminoadipate (AMA) Pathway: This alternative pathway involves an initial racemization of L-lysine to D-lysine. nih.govasm.org D-lysine is then metabolized via intermediates like L-pipecolate and α-aminoadipate. nih.govasm.org

Genetic studies have confirmed that both pathways operate in parallel, and mutants deficient in one pathway are unable to efficiently use L-lysine as a sole carbon and nitrogen source. nih.gov The genes encoding the enzymes for these pathways are distributed across the chromosome, allowing for flexible regulation in response to different nutritional conditions. nih.gov For instance, a D-lysine oxidase plays a significant role in the catabolism of D-lysine. asm.org The two pathways are independent to the extent that certain mutants blocked in the L-lysine pathway can still grow on D-lysine. nih.gov

The regulation of lysine degradation is crucial for maintaining amino acid homeostasis. In mammals, the levels of the LKR/SDH enzyme complex can be influenced by diet and physiological state. For example, starvation or direct injection of lysine can lead to increased levels of lysine-oxoglutarate reductase and saccharopine dehydrogenase activities in mouse liver. portlandpress.comnih.gov

In plants like maize, the degradation of lysine is under genetic control. The opaque-2 gene, known for its role in controlling storage protein synthesis, also regulates lysine catabolism by decreasing the activity of lysine-ketoglutarate reductase (LKR). maizegdb.org This reduction in LKR activity leads to a lower rate of lysine breakdown, contributing to the higher lysine content in opaque-2 maize varieties. maizegdb.org The activity of LKR is a key control point, as it is the first enzyme in the catabolic pathway. scielo.brmaizegdb.org Furthermore, factors like calcium and phosphorylation by casein kinase may modulate the activity of the bifunctional LKR-SDH enzyme in response to lysine concentrations. researchgate.net

In Pseudomonas putida, the regulation is tied to substrate availability. The genes for L-lysine degradation are induced in the presence of L-lysine. nih.govasm.org Interestingly, there appears to be cross-induction, where D-lysine can induce enzymes related to the L-lysine pathway and vice versa, a process potentially mediated by a lysine racemase that, while not sufficient for growth in mutant strains, may retain a regulatory function. nih.gov

Compound Index

Interconnections between Lysine Metabolism and Central Carbon Metabolism

The catabolism of lysine, an essential amino acid, provides a significant link to the central carbon metabolism, primarily through its entry into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. The breakdown of lysine occurs through several pathways, with the saccharopine and pipecolate pathways being the most prominent in mammals and microorganisms, respectively. nih.gov These pathways ultimately convert the carbon skeleton of lysine into intermediates that can be utilized for energy production or biosynthetic processes.

In the saccharopine pathway, which is the main route for lysine degradation in mammals, lysine is condensed with α-ketoglutarate, a key intermediate of the TCA cycle, to form saccharopine. nih.gov Through a series of enzymatic reactions, saccharopine is further metabolized to yield α-aminoadipate, which is then converted to α-ketoadipate. This intermediate is subsequently decarboxylated to form glutaryl-CoA, which is further catabolized to crotonyl-CoA, and ultimately to acetyl-CoA. researchgate.net Acetyl-CoA is a primary substrate for the TCA cycle, where it combines with oxaloacetate to form citrate (B86180), initiating a series of reactions that generate ATP, NADH, and FADH2. nih.gov

The pipecolate pathway, more common in plants and microorganisms, also leads to the production of intermediates for the central carbon metabolism. In this pathway, lysine is first converted to pipecolate, which is then metabolized to α-aminoadipate and subsequently to acetyl-CoA, providing another route for lysine-derived carbons to enter the TCA cycle. nih.gov

The degradation of lysine is, therefore, not only a means of amino acid disposal but also a source of fuel for the cell. The entry of lysine-derived acetyl-CoA into the TCA cycle connects its metabolism directly with cellular respiration and energy production. Furthermore, some intermediates of lysine catabolism can be anaplerotic, meaning they can replenish the pool of TCA cycle intermediates. For instance, the conversion of lysine to α-ketoglutarate in the saccharopine pathway directly provides a key component of the cycle. nih.gov

The intricate connections between lysine metabolism and central carbon metabolism highlight the flexibility and integration of metabolic pathways within the cell. The breakdown of this essential amino acid contributes to the cellular energy pool and provides building blocks for other metabolic processes, demonstrating its importance beyond its role in protein synthesis.

Applications in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as isotopologues of lysine, is central to MFA, allowing researchers to trace the fate of atoms through metabolic networks. DL-Lysine monohydrochloride, when isotopically labeled, serves as a valuable tool in these studies.

Deuterium (B1214612) (²H), a stable isotope of hydrogen, can be incorporated into lysine to create deuterated lysine (e.g., DL-Lysine-d9, where nine hydrogen atoms are replaced by deuterium). This labeled lysine can be introduced into a biological system, and its metabolic fate can be traced using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The principle behind using deuterated lysine in MFA is that as it is metabolized, the deuterium atoms are transferred to downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites, researchers can infer the activity of various metabolic pathways. For example, the incorporation of deuterium from lysine into intermediates of the TCA cycle or other metabolic pathways can provide quantitative information about the flux through these routes.

While less common than ¹³C or ¹⁵N labeling due to potential kinetic isotope effects and the exchangeability of some hydrogen atoms, deuterium labeling offers unique advantages. It can be used to trace specific hydrogen atom transfers in enzymatic reactions, providing insights into reaction mechanisms. A study on Caenorhabditis elegans utilized 5,5-deuterated lysine to investigate a developmental isotope effect, demonstrating how site-specific deuteration can be a tool to probe metabolic pathways and their enzymatic steps. researchgate.net Although not a traditional flux analysis study, it highlights the potential of using deuterated lysine to understand metabolic processes at a detailed level.

In another application, deuterium-labeled lysine (Lys-d4) has been used to facilitate protein identification and de novo peptide sequencing. nih.gov The 4-Da mass difference between unlabeled and deuterated lysine provides a clear signature for lysine-containing peptides in mass spectrometry, simplifying data analysis. nih.gov

Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that is widely used to study protein and nitrogen metabolism. By labeling lysine with ¹⁵N (e.g., at the α-amino or ε-amino group), researchers can track the incorporation of lysine into new proteins and its release during protein degradation, a process known as protein turnover.

The rate of protein turnover is a critical determinant of cellular function and is influenced by various physiological and pathological conditions. To measure protein turnover, ¹⁵N-labeled lysine is administered, and the enrichment of ¹⁵N in tissue proteins and in the free amino acid pool is measured over time. This allows for the calculation of fractional synthesis rates (FSR) and fractional breakdown rates (FBR) of proteins.

For instance, studies in humans have utilized ¹⁵N-lysine to investigate whole-body protein turnover. iaea.org By infusing ¹⁵N-lysine and measuring the ¹⁵N abundance in plasma free lysine, researchers can estimate the rates of protein synthesis and breakdown. iaea.org Similarly, studies in animals, such as pigs, have used ¹⁵N-lysine to understand the effects of dietary lysine levels on muscle protein turnover. researchgate.net

The use of ¹⁵N-labeled lysine, often in combination with other isotopes like ¹³C, provides a robust method for quantifying the dynamic processes of protein synthesis, degradation, and nitrogen metabolism. nih.gov

Table 1: Representative Protein Half-Life Data from a Study Using ¹³C₆, ¹⁵N₂-Lysine in Mouse Tissues

| Protein | Tissue | Half-life (days) |

| Albumin | Liver | 2.5 |

| Catalase | Liver | 1.8 |

| Myosin-4 | Skeletal Muscle | 31.9 |

| Actin, alpha skeletal muscle | Skeletal Muscle | 21.6 |

| Hemoglobin subunit alpha | Blood | 24.3 |

This table presents example data adapted from a study that used stable isotope labeling with lysine to determine protein turnover rates across different mouse tissues. The specific isotopologue used was ¹³C₆, ¹⁵N₂-lysine. nih.gov

Lysine is a crucial precursor for the biosynthesis of carnitine (β-hydroxy-γ-N-trimethylaminobutyrate), a small molecule essential for fatty acid metabolism. nih.govwikipedia.org Carnitine facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. nih.gov

The biosynthesis of carnitine involves a series of enzymatic reactions that utilize lysine as the carbon backbone. The process begins with the methylation of a lysine residue within a protein to form ε-N-trimethyllysine. figshare.comnih.gov Following protein degradation, free trimethyllysine is released and serves as the initial substrate for the carnitine synthesis pathway. figshare.com

Stable isotope tracing with labeled lysine is a key technique to investigate the flux and regulation of carnitine biosynthesis and its role in fatty acid oxidation. By administering isotopically labeled lysine (e.g., with ¹³C, ¹⁵N, or ²H), researchers can trace the incorporation of the label into carnitine and its acyl-carnitine derivatives. nih.gov This allows for the quantification of the rate of carnitine synthesis and its contribution to the total carnitine pool.

For example, early studies using radiolabeled lysine ([¹⁴C]lysine and [³H]lysine) demonstrated the direct incorporation of the lysine carbon chain into carnitine in rats. nih.gov These tracer experiments were instrumental in elucidating the biosynthetic pathway of carnitine from lysine. nih.gov More recent studies can employ stable isotopes and mass spectrometry to provide more detailed quantitative data on the dynamics of carnitine metabolism under various physiological and disease states.

By understanding the flux from lysine to carnitine, researchers can gain insights into how fatty acid metabolism is regulated and how it is affected by factors such as diet, exercise, and disease. This knowledge is particularly relevant for conditions where fatty acid oxidation is impaired, such as in certain genetic metabolic disorders and cardiovascular diseases.

Cellular and Molecular Functions of Lysine Dl Lysine Monohydrochloride

Role in Protein Synthesis and Structural Integrity

Lysine (B10760008) significantly influences protein structure. Its side chain is considered somewhat amphipathic, possessing a positively charged group at its end and a long hydrophobic carbon tail. wikipedia.org This characteristic allows lysine to be located both in the interior of proteins and, more commonly, on the exterior surface where it can interact with the aqueous cellular environment. wikipedia.org The ε-amino group is frequently involved in hydrogen bonding, which helps stabilize the three-dimensional structure of proteins. wikipedia.org

A critical function of lysine is its role in the post-translational crosslinking of collagen polypeptides, a process essential for the stability and tensile strength of connective tissues. wikipedia.orgnih.gov This process involves several enzymatic steps:

Hydroxylation: Specific lysine residues within the collagen molecule are hydroxylated by lysyl hydroxylase enzymes to form hydroxylysine. nih.govportlandpress.com

Oxidation: In the extracellular space, the enzyme lysyl oxidase, a copper-dependent amine oxidase, catalyzes the oxidative deamination of the ε-amino groups of specific lysine and hydroxylysine residues located in the telopeptide regions of collagen. portlandpress.comresearchgate.netnih.gov This reaction converts the amine groups into reactive aldehydes (allysine or hydroxyallysine). portlandpress.com

Crosslink Formation: These aldehyde groups spontaneously react with other aldehyde groups or with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules, forming stable covalent intra- and intermolecular cross-links. portlandpress.comnih.gov

This intricate crosslinking is vital for the formation of stable collagen fibrils, which provide structural integrity to tissues such as skin, bone, tendons, and cartilage. researchgate.netnovoma.com

The cellular uptake and utilization of lysine are tightly regulated by amino acid transporters. The availability of lysine, in turn, influences signaling pathways that control protein anabolism (the synthesis of complex molecules).

Sensing Lysine Levels: Cells possess mechanisms to sense amino acid availability. During lysine deficiency, the GCN2-eIF2α-ATF4 signaling pathway is activated. This leads to the upregulation of amino acid transporters, such as SLC7A1, to enhance lysine uptake. creative-proteomics.com

Promoting Anabolism: In nutrient-rich conditions, lysine helps activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. creative-proteomics.com Lysine's activation of mTORC1 promotes the building of ribosomes and protein translation while inhibiting autophagy (the breakdown of cellular components). creative-proteomics.com

Muscle Growth: Lysine plays a role in the anabolism phase following physical exercise, where the body repairs and rebuilds muscle tissue. novoma.com By contributing to protein synthesis and potentially reducing protein degradation, an adequate supply of lysine supports muscle building and recovery. novoma.comnih.gov

In plants, amino acid transporters like the CATIONIC AMINO ACID TRANSPORTER1 (CAT1) are crucial for distributing lysine, which not only affects growth but also plays a role in defense against pathogens. nih.gov

Enzymatic Catalysis and Cofactor Roles

The chemical properties of lysine's side chain allow it to participate directly in enzymatic reactions. The ε-amino group can act as a general base during catalysis, accepting a proton. wikipedia.org In the specific microenvironment of an enzyme's active site, the properties of the lysine side chain can be significantly altered. Through strong electrostatic interactions with other nearby amino acid residues, such as tyrosine, cysteine, or other lysines, a catalytic lysine can become a more potent strong base or nucleophile than it would be as a free amino acid. digitellinc.com

Lysine is also a key component of certain enzyme cofactors. A notable example is the lysine tyrosylquinone (LTQ) cofactor found in the active site of lysyl oxidase (LOX) enzymes. nih.gov This cofactor is formed through a self-catalyzed, post-translational modification of a lysine and a tyrosine residue within the enzyme itself and is essential for the enzyme's catalytic activity in oxidizing primary amines. nih.gov Additionally, some enzymes require metal ion cofactors to function, and lysine residues can be involved in coordinating these ions. For instance, lysyl oxidase requires copper to cross-link collagen and elastin. scbt.com

Post-Translational Modifications and Epigenetic Regulation Mediated by Lysine

Lysine is one of the most highly post-translationally modified amino acids. portlandpress.com The ε-amino group of its side chain is a target for a vast array of chemical modifications. These post-translational modifications (PTMs) are critical regulatory mechanisms that can alter a protein's function, localization, stability, and interactions. nih.govnih.gov

Major types of lysine PTMs include:

Acetylation: The addition of an acetyl group. nih.gov

Methylation: The addition of one, two, or three methyl groups. nih.govnih.gov

Ubiquitination: The covalent attachment of the small protein ubiquitin. nih.gov

SUMOylation: The addition of the Small Ubiquitin-like Modifier (SUMO) protein. nih.gov

Acylation: A broad category that includes the addition of various acyl groups, such as succinylation, malonylation, glutarylation, and the recently identified acetoacetylation. elifesciences.orgchomixbio.com

These modifications are often reversible, controlled by specific "writer" enzymes that add the mark and "eraser" enzymes that remove it, allowing for dynamic regulation of cellular processes. nih.gov

Within the cell nucleus, DNA is wrapped around histone proteins to form chromatin. nih.gov PTMs on the N-terminal tails of these histones, which are rich in lysine residues, are a cornerstone of epigenetic regulation, controlling how genes are expressed without changing the DNA sequence itself. nih.govnih.gov

Lysine Acetylation: The acetylation of lysine residues on histones, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge. abcam.combiomodal.com This weakens the electrostatic interaction between the histones and the negatively charged DNA, leading to a more relaxed, open chromatin structure (euchromatin). nih.govabcam.com This open state allows transcription factors and RNA polymerase to access the DNA, and is therefore generally associated with transcriptional activation. nih.govbiomodal.com

Lysine Methylation: In contrast to acetylation, methylation does not alter the charge of the lysine residue. abcam.com This modification is catalyzed by histone lysine methyltransferases (HKMTs). biomodal.com The effect of lysine methylation on gene expression is more complex and depends on the specific lysine residue that is modified and the number of methyl groups added (mono-, di-, or tri-methylation). abcam.comnih.gov For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is a mark of active gene promoters, while trimethylation of H3 at lysine 9 (H3K9me3) and H3 at lysine 27 (H3K27me3) are hallmarks of repressed, condensed chromatin (heterochromatin). nih.govnih.govbiomodal.com

| Histone Modification | Typical Location | Effect on Chromatin | Impact on Gene Expression |

|---|---|---|---|

| Acetylation (e.g., H3K9ac, H3K27ac) | Promoters & Enhancers | Loosens structure (Euchromatin) | Activation abcam.combiomodal.com |

| H3K4me3 (Trimethylation) | Gene Promoters | Associated with open chromatin | Activation abcam.com |

| H3K36me3 (Trimethylation) | Transcribed Gene Bodies | Associated with open chromatin | Activation abcam.com |

| H3K9me3 (Trimethylation) | Heterochromatin | Compacts structure (Heterochromatin) | Repression nih.govnih.gov |

| H3K27me3 (Trimethylation) | Facultative Heterochromatin | Compacts structure (Heterochromatin) | Repression nih.govbiomodal.com |

Lysine acetoacetylation (Kacac) is a recently discovered, evolutionarily conserved post-translational modification, identified as a new histone mark. elifesciences.orgnih.gov This modification directly links cellular metabolism, specifically ketone body metabolism, to epigenetic regulation. researchgate.netelifesciences.org

Identification and Precursor: Lysine acetoacetylation was identified as a PTM on histone proteins. researchgate.net Detailed chemical and biochemical analyses have confirmed that the ketone body acetoacetate (B1235776) serves as the primary precursor for this modification, likely via its conversion to the cofactor acetoacetyl-CoA. nih.govnih.gov

Regulatory Elements: The addition and removal of the acetoacetyl group are enzymatically regulated, establishing a dynamic pathway. A proteomic analysis has identified 139 Kacac sites on 85 different human proteins, indicating its widespread role in cellular processes. biorxiv.org

| Regulatory Element | Enzyme/Molecule | Function |

|---|---|---|

| Precursor | Acetoacetate | Serves as the primary source for the acetoacetyl group. nih.govnih.gov |

| Cofactor | Acetoacetyl-CoA | Likely acts as the donor of the acetoacetyl group. nih.govresearchgate.net |

| "Writers" (Acetoacetyltransferases) | GCN5 | Enzymatically adds the Kacac mark. elifesciences.orgnih.gov |

| p300 | Enzymatically adds the Kacac mark. elifesciences.orgnih.gov | |

| PCAF | Enzymatically adds the Kacac mark. elifesciences.orgnih.gov | |

| HBO1 | Identified as an enzyme that can function as an acetoacetyltransferase. nih.govnih.gov | |

| "Eraser" (Deacylase) | HDAC3 | Enzymatically removes the Kacac mark. elifesciences.orgnih.gov |

| Key Pathway Regulator | Acetoacetyl-CoA synthetase (AACS) | Established as a key regulator of cellular Kacac levels. biorxiv.org |

The discovery of lysine acetoacetylation and its regulatory machinery opens new avenues for understanding how metabolic states, such as those involving elevated ketone bodies, can directly influence the proteome and gene expression. researchgate.netbiorxiv.org

Influence on Intracellular Signaling Pathways

DL-Lysine monohydrochloride, a salt of the essential amino acid L-lysine, exerts significant influence over several key intracellular signaling pathways that govern cellular growth, proliferation, and survival. Its role extends beyond being a mere building block for proteins to acting as a signaling molecule itself.

Lysine has been identified as a crucial activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis. nih.govnih.gov Research indicates that lysine can function as a signaling molecule to activate satellite cells, which are muscle stem cells, thereby promoting skeletal muscle growth through the mTORC1 pathway. nih.gov Studies have shown that lysine deprivation leads to the inhibition of the mTORC1 signaling pathway, resulting in decreased cell viability and protein synthesis in satellite cells. nih.gov Conversely, the addition of lysine can attenuate these effects, highlighting its importance in modulating mTORC1 activity. nih.gov The activation of mTORC1 by lysine is essential for mediating satellite cell proliferation. nih.gov

Table 1: Effect of Lysine on mTORC1 Signaling Pathway Components

| Condition | Effect on mTORC1 Pathway | Outcome in Satellite Cells | Reference |

|---|---|---|---|

| Lysine Supplementation | Enhanced phosphorylation | Increased proliferation and protein synthesis | nih.gov |

| Lysine Deprivation | Inhibition | Decreased viability, protein synthesis, and cell cycling; increased autophagy and apoptosis | nih.gov |

Lysine has been shown to stimulate the development of the murine mammary gland at puberty by activating the PI3K/AKT/mTOR signaling axis. nih.gov This activation leads to an increase in the concentration of cell proliferation markers such as PCNA, Cyclin D1, and D3, ultimately enhancing the proliferation of mouse mammary epithelial cells. nih.gov The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates the cell cycle, and its activation by lysine underscores the amino acid's role in promoting cell growth and proliferation. wikipedia.org

Furthermore, lysine has been found to inhibit apoptosis in satellite cells, which is crucial for skeletal muscle growth, through the JAK2-STAT3 pathway. rsc.org Lysine deficiency has been shown to induce apoptosis in the longissimus dorsi muscle by inhibiting the JAK2-STAT3 pathway. rsc.org Re-supplementation with lysine can reactivate this pathway and suppress apoptosis. rsc.org While the initial query specified the JAK2-STAT5 pathway, the available research strongly points to the involvement of the closely related JAK2-STAT3 pathway in lysine-mediated cellular processes. The JAK2-STAT pathway is known to be involved in the proliferation, differentiation, and survival of mammary gland epithelial cells. nih.gov

Interactions with Other Biomolecules and Cellular Processes

A well-documented interaction of lysine is its antagonism with the amino acid arginine. This antagonism can have significant implications in various cellular contexts, including viral infections. nih.gov Lysine can interfere with the replication of some viruses, such as the herpes simplex virus type 1 (HSV-1), by blocking the utilization of arginine, which is essential for the virus to multiply. nih.govhealthline.com This competitive antagonism occurs because lysine can interfere with the formation of viral capsid proteins and DNA. nih.gov Excess dietary lysine has been observed to induce signs of arginine deficiency in growing dogs, further demonstrating this antagonistic relationship. nih.gov This antagonism is believed to occur through a decrease in the availability of arginine. oup.com

Table 2: Lysine and Arginine Antagonism

| Cellular Process | Mechanism of Antagonism | Consequence | Reference |

|---|---|---|---|

| Viral Replication (e.g., HSV-1) | Lysine blocks arginine utilization by the virus. | Reduced viral multiplication. | nih.govhealthline.com |

| Animal Growth (e.g., chicks, dogs) | Excess lysine induces arginine deficiency. | Depressed growth rate and other deficiency symptoms. | nih.govoup.com |

Lysine plays a significant role in the absorption and retention of essential minerals.

Calcium: Lysine has been shown to enhance the intestinal absorption of calcium and improve its renal conservation. nih.govsemanticscholar.org This effect may contribute to a positive calcium balance in the body. nih.govsemanticscholar.org Studies in both healthy and osteoporotic individuals have demonstrated that L-lysine can increase the intestinal absorption of calcium. nih.gov It is suggested that lysine may help the body hold on to calcium by increasing its absorption in the gut and aiding the kidneys in retaining the mineral. healthline.com

Iron: There is evidence to suggest that lysine may play a role in improving iron absorption. pulfordmedicalcentre.co.ukresearchgate.net This is particularly relevant for individuals with chronically low ferritin levels, as a deficiency in this amino acid may be a contributing factor. pulfordmedicalcentre.co.uk However, one study in rats indicated that lysine supplementation at a relatively high level did not affect iron bioavailability in the context of an adequate protein diet. nih.gov

Zinc: The impact of lysine on zinc absorption appears to be more complex. Some research suggests that lysine can facilitate zinc absorption from the gut. researchgate.net However, a study in young pigs found that the level of lysine in the diet did not influence zinc absorption. nih.gov Another study in rats showed that supplemental lysine did not significantly increase zinc absorption compared to a control group, whereas the amino acid methionine did. usda.gov

Table 3: Influence of Lysine on Mineral Absorption

| Mineral | Effect of Lysine | Research Finding | Reference |

|---|---|---|---|

| Calcium | Enhances absorption and retention | Increased intestinal absorption and improved renal conservation. | healthline.comnih.govsemanticscholar.org |

| Iron | May improve absorption | Suggested role in improving iron absorption, though some studies show no effect. | pulfordmedicalcentre.co.ukresearchgate.netnih.gov |

| Zinc | Variable effects | Some studies suggest it facilitates absorption, while others show no significant impact. | researchgate.netnih.govusda.gov |

Lysine is a fundamental building block for proteins, which includes the synthesis of hormones, enzymes, and antibodies. healthline.comclevelandclinic.org A sufficient supply of lysine is necessary for the body to produce adequate levels of these crucial biomolecules. healthline.com For instance, proteins synthesized from amino acids like lysine are involved in the production of hormones that regulate various bodily functions. clevelandclinic.org Lysine is also involved in the synthesis of carnitine, a substance that is essential for the transport of fatty acids into the mitochondria to be burned for energy. healthline.com Furthermore, lysine is required for the synthesis and actions of sex hormones and is a catalytic amino acid in the enzyme aromatase, which converts testosterone (B1683101) to estradiol. westonaprice.org

Advanced Analytical Methodologies for Dl Lysine Monohydrochloride Research

Chromatographic Techniques for Lysine (B10760008) Quantification in Biological Matrices

High-performance liquid chromatography (HPLC) is a cornerstone for the quantification of lysine in various biological samples, including plasma, urine, and tissue lysates. creative-proteomics.comresearchgate.net Due to lysine's polar nature and lack of a strong chromophore, derivatization is a common strategy to enhance its detection by UV-Visible or fluorescence detectors. creative-proteomics.comnih.gov

Several derivatization reagents are employed, each with specific advantages. 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with the primary amino groups of lysine, allowing for sensitive UV detection. researchgate.netnih.gov A simple and rapid isocratic HPLC method using FMOC-Cl derivatization has been developed for quantifying lysine in biological fluids. nih.gov This method utilizes a reversed-phase C18 column and a mobile phase consisting of a sodium acetate (B1210297) buffer and acetonitrile, achieving a low limit of detection. researchgate.netnih.gov

Another common derivatizing agent is dansyl chloride, which enables fluorescence detection, offering high sensitivity. nih.govcreative-proteomics.com This approach has been optimized to significantly reduce the chromatographic run time for lysine analysis. nih.gov O-phthalaldehyde (OPA) is another reagent used for pre-column derivatization, leading to fluorescent derivatives suitable for sensitive quantification. creative-proteomics.com

Ion-exchange chromatography (IEC) coupled with post-column derivatization with ninhydrin (B49086) and photometric detection is a well-established method for the analysis of amino acids, including lysine, in feed additives and biological samples. europa.eueuropa.eu

Below is a table summarizing various HPLC methods for lysine quantification:

| Derivatization Agent | Detection Method | Column | Mobile Phase | Retention Time | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Biological Matrix | Reference |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | UV (265 nm) | LiChrospher 100 RP-18 | 50 mmol/L sodium acetate buffer (pH 4.20)-acetonitrile (43:57, v/v) | 5.6 min | 0.73 µmol/L | 2.37 µmol/L | Rumen fluid, plasma, urine | researchgate.netnih.gov |

| Dansyl chloride | Fluorescence | Reversed-phase | Not specified | 13.5 min | < 1.24 µM | < 4.14 µM | Rumen inoculum, buffer solutions | nih.gov |

| None (Ion-Exchange) | Post-column derivatization with ninhydrin (Photometric) | Ion-Exchange Column | Sodium citrate (B86180) buffer | Not specified | Not specified | Not specified | Feed, Premixtures | europa.eueuropa.eu |

| O-phthalaldehyde (OPA) | Fluorescence | Not specified | Not specified | Not specified | Not specified | Not specified | Plasma, tissue lysates | creative-proteomics.comcreative-proteomics.com |

Spectroscopic Characterization Methods in Research Applications

Spectroscopic techniques are indispensable for the structural elucidation and characterization of lysine and its derivatives. Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful non-destructive methods used to identify functional groups and study the vibrational modes of the molecule. csircentral.net For L-lysine monohydrochloride dihydrate, FTIR and FT-Raman spectra have been used to identify the characteristic vibrational frequencies of the amino, carboxyl, and methylene (B1212753) groups, confirming the molecular structure. csircentral.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within the molecule. Proton (¹H) and Carbon-13 (¹³C) NMR are used to confirm the presence and connectivity of hydrogen and carbon atoms. csircentral.net The ¹H NMR spectrum of DL-Lysine monohydrochloride shows distinct signals corresponding to the different protons in the lysine backbone and side chain. chemicalbook.com

UV-Visible spectroscopy is employed to analyze the optical transmittance of lysine-containing compounds. For instance, in the study of L-lysine monohydrochloride dihydrate crystals, UV-visible spectrum analysis was used to determine the transmittance window of the grown crystals. csircentral.netresearchgate.net

These spectroscopic methods provide a comprehensive characterization of the molecular structure and properties of lysine compounds, which is crucial for research applications.

Mass Spectrometry-Based Approaches for Targeted Metabolomics and Proteomics

Mass spectrometry (MS) is a highly sensitive and versatile analytical technique that has become central to the fields of metabolomics and proteomics, including the study of lysine. nih.govbiorxiv.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the targeted and sensitive quantification of lysine in complex biological matrices like plasma and tissue lysates. creative-proteomics.com

In proteomics, MS is instrumental in identifying and quantifying proteins and their post-translational modifications (PTMs). nih.gov Lysine is one of the most frequently modified amino acids, with modifications such as methylation and ubiquitination playing critical roles in protein function and regulation. nih.gov "Bottom-up" proteomics workflows typically involve the enzymatic digestion of proteins into smaller peptides prior to MS analysis. youtube.com Trypsin, a commonly used protease, cleaves proteins at the C-terminal side of lysine and arginine residues. youtube.com Lysine-specific peptidases (LysC) are also employed, often in combination with trypsin, to improve digestion efficiency and protein coverage. biorxiv.org

Targeted proteomics approaches, such as Parallel Reaction Monitoring (PRM), allow for the sensitive and specific quantification of selected peptides from a protein of interest. youtube.com This involves selecting unique peptides from the target protein to monitor in the mass spectrometer. youtube.com The development of machine learning models, such as MethylSight, combined with targeted mass spectrometry, is enhancing the ability to identify novel lysine methylation sites. bohrium.comsigmaaldrich.com

The general workflow for MS-based proteomics involves:

Sample Preparation : Extraction of proteins from cells or tissues.

Enzymatic Digestion : Use of enzymes like trypsin or LysC to break down proteins into peptides.

LC Separation : Separation of the complex peptide mixture by liquid chromatography.

MS Analysis : Measurement of the mass-to-charge ratio of the peptides.

Tandem MS (MS/MS) : Fragmentation of selected peptides to obtain sequence information for identification.

This powerful combination of techniques enables researchers to delve into the intricate roles of lysine in cellular processes.

Utility of Stable Isotope Labeling in Quantitative and Mechanistic Studies

Stable isotope labeling is a powerful strategy for accurate quantification and for tracing the metabolic fate of molecules in biological systems. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique in quantitative proteomics. nih.govthermofisher.comckisotopes.com In SILAC, cells are grown in a medium where a standard essential amino acid is replaced by its "heavy" stable isotope counterpart. thermofisher.comckisotopes.com For lysine, this often involves using L-lysine labeled with carbon-13 (¹³C) or deuterium (B1214612) (D). thermofisher.complos.org

The principle of SILAC involves:

Metabolic Labeling : One cell population is grown in "light" medium (containing natural lysine), while another is grown in "heavy" medium (containing isotope-labeled lysine). thermofisher.com The heavy lysine is incorporated into all newly synthesized proteins.

Sample Mixing : The "light" and "heavy" cell populations are combined at an early stage of the experimental workflow. ckisotopes.com

MS Analysis : Following protein extraction, digestion, and MS analysis, each peptide will appear as a pair of peaks—one "light" and one "heavy"—separated by a specific mass difference. nih.gov The ratio of the intensities of these peaks provides a precise and accurate measure of the relative abundance of the protein between the two samples. nih.gov

This approach minimizes quantitative errors that can be introduced during sample preparation. ckisotopes.com SILAC has been successfully applied to study protein dynamics, protein-protein interactions, and post-translational modifications in various model organisms. nih.govsilantes.com For instance, "dynamic SILAC" can be used to measure protein turnover by switching cells from a "light" to a "heavy" medium and monitoring the incorporation of the heavy label over time. thermofisher.com

Another method, Absolute Quantification (AQUA), involves spiking a sample with a known quantity of a stable isotope-labeled synthetic peptide that corresponds to a target peptide of a protein. silantes.com By comparing the MS signal of the native peptide to the labeled internal standard, the absolute concentration of the protein can be determined. silantes.com

The use of stable isotope-labeled lysine provides a robust and accurate means to investigate the quantitative and dynamic aspects of proteins in complex biological systems.

Preclinical and in Vitro Research Models for Dl Lysine Monohydrochloride Investigations

In Vitro Cell Culture Models

In vitro models provide a controlled environment to dissect the specific cellular and molecular mechanisms of DL-Lysine monohydrochloride.

Mammalian Cell Lines in Metabolic and Signaling Pathway Studies (e.g., Bovine Mammary Epithelial Cells, HEK293T)

Bovine Mammary Epithelial Cells (BMECs) serve as a critical model for investigating the role of lysine (B10760008) in protein synthesis and cell proliferation, particularly relevant to the dairy industry. Studies have shown that L-lysine supplementation in BMEC cultures can enhance cell viability and protein synthesis. nih.gov Research indicates that lysine stimulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth and protein synthesis. nih.govresearchgate.net Specifically, L-lysine has been found to increase the expression of amino acid transporters and activate both the mTOR and JAK2-STAT5 pathways, leading to increased protein production. nih.gov Deficiencies in lysine, on the other hand, have been shown to suppress protein synthesis and cell proliferation in BMECs. nih.govbohrium.com

Human Embryonic Kidney 293T (HEK293T) cells are another valuable tool, often used to study the intricacies of the mTOR pathway in response to amino acid availability. frontiersin.org These cells have been instrumental in demonstrating how nutrient levels, including amino acids like leucine, can influence the stability and activity of the mTORC1 complex. frontiersin.org

Below is an interactive table summarizing the effects of lysine on Bovine Mammary Epithelial Cells.

| Cell Line | Treatment | Effect on Protein Synthesis | Effect on Cell Proliferation | Signaling Pathway(s) Implicated |

| BMECs | L-lysine supplementation | Increased | Increased | mTOR, JAK2-STAT5 |

| BMECs | Low lysine medium | Decreased | Decreased | Amino acid response pathway |

Microbial Models for Lysine Catabolism and Biosynthesis (e.g., Saccharomyces cerevisiae, Pseudomonas putida)

The yeast Saccharomyces cerevisiae is a widely used model organism for studying lysine biosynthesis. In this yeast, lysine is synthesized from aspartic acid via the α-aminoadipate pathway. researchgate.net A key enzyme in this pathway, homocitrate synthase (HCS), is subject to feedback inhibition by lysine. researchgate.netnih.gov Researchers have engineered feedback-insensitive HCS variants in S. cerevisiae to increase lysine production, highlighting the utility of this model for metabolic engineering. researchgate.netnih.gov

Pseudomonas putida, a soil bacterium, is a model for understanding lysine catabolism. This bacterium can utilize both L-lysine and D-lysine as sole sources of carbon and nitrogen. frontiersin.org P. putida employs multiple pathways for lysine degradation, including the aminovalerate and aminoadipate pathways. frontiersin.orgnih.gov Genetic and metabolic studies in P. putida have been crucial in identifying the enzymes and intermediates involved in these distinct catabolic routes. nih.govnih.gov

Cell-Specific Isotopic Labeling in Co-culture Systems for Intercellular Communication Analysis

To study how different cell populations communicate, researchers employ co-culture systems with cell-specific isotopic labeling. A method known as Cell Type-specific labeling with Amino acid Precursors (CTAP) allows for the differential labeling of the proteomes of distinct cell types within a shared environment. rsc.org This technique can utilize precursors that are converted into L-lysine by enzymes expressed in a cell-specific manner. For example, one cell type can be engineered to express an enzyme that converts a heavy isotope-labeled precursor into heavy L-lysine, while another cell type does not. rsc.orgfrontiersin.org By analyzing the proteome using mass spectrometry, researchers can identify proteins synthesized by each cell type and gain insights into intercellular signaling and protein exchange. rsc.org This approach has been successfully used in co-cultures of HEK293T and MDA-MB-231 cells. rsc.org

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is another widely used technique where different cell populations are grown in media containing "light" or "heavy" forms of essential amino acids like lysine. nih.govhenryford.com When the cells are combined and analyzed, the relative abundance of proteins from each population can be quantified.

Application in Models for Demyelination and Remyelination

While various in vitro and in vivo models exist to study the processes of demyelination and remyelination, such as those induced by lysolecithin or cuprizone, current scientific literature does not provide specific research findings on the application of DL-Lysine monohydrochloride in these models. nih.govfrontiersin.org These models are crucial for understanding the pathology of demyelinating diseases like multiple sclerosis and for testing potential therapeutic agents that could promote myelin repair.

In Vivo Animal Models

Animal models are essential for studying the systemic effects of DL-Lysine monohydrochloride on metabolism and disease.

Rodent Models for Investigating Metabolic Dysregulation (e.g., Diabetic Models)

Rodent models of diabetes, particularly those induced by streptozotocin (B1681764) (STZ), are frequently used to investigate metabolic dysregulation and the potential therapeutic effects of lysine. In STZ-induced diabetic rats, which model type 1 diabetes, L-lysine administration has been shown to ameliorate diabetic nephropathy. Studies have demonstrated that L-lysine treatment can reduce blood glucose levels, decrease the formation of advanced glycation end-products (AGEs), and improve kidney function parameters. Furthermore, L-lysine has been observed to increase serum insulin (B600854) levels in these models.

Research in rat models of type 2 diabetes has also suggested that lysine supplementation can improve glycemic control and insulin resistance. These findings indicate that lysine may play a role in regulating glucose homeostasis and mitigating diabetic complications. In spinal cord injured rats, which can exhibit hyperglycemia, L-lysine monohydrochloride has been shown to increase endogenous insulin levels and lower blood glucose.

The table below summarizes key findings from rodent models of metabolic dysregulation.

| Animal Model | Condition | Key Findings with Lysine Supplementation |

| Streptozotocin-induced diabetic rats | Diabetic Nephropathy | Reduced blood glucose, decreased advanced glycation end-products, improved kidney function, increased serum insulin. |

| Type 2 diabetic rat models | Type 2 Diabetes | Improved glycemic control, decreased insulin resistance. |

| Spinal cord injured rats | Hyperglycemia | Increased endogenous insulin levels, lowered blood glucose. |

Livestock Models for Growth Performance and Skeletal Muscle Development (e.g., Pigs, Rabbits)

DL-Lysine monohydrochloride, as a source of the essential amino acid lysine, is a critical component in livestock nutrition, extensively studied for its role in enhancing growth performance and promoting skeletal muscle development. Research in models such as pigs and rabbits has been pivotal in defining its importance.

In swine nutrition, lysine is recognized as the first limiting amino acid in typical corn-soybean meal-based diets. animbiosci.org Studies have consistently demonstrated that supplementing diets with lysine, often in the form of L-lysine HCl (a component of the racemic DL-Lysine monohydrochloride), significantly impacts growth metrics. Research on growing-finishing pigs shows a linear increase in average daily gain (ADG) and improved feed efficiency (F/G ratio) with increasing levels of standardized ileal digestible (SID) lysine. k-state.edunewprairiepress.org For instance, in one study, increasing dietary lysine from a negative control of 0.90% to 1.275% resulted in improved performance in nursery pigs. k-state.edu Lysine deficiency has been shown to retard growth, reduce feed efficiency, and lead to smaller muscle mass. animbiosci.orgresearchgate.net The accretion rate of protein is considered a more accurate measure of the efficacy of essential amino acids than simple weight gain, as protein accretion is the net result of protein synthesis and degradation. animbiosci.org

Investigations in rabbit models also underscore the importance of lysine for optimal growth, particularly when animals are fed low-protein diets. Supplementing a low-protein diet with lysine has been shown to improve the growth performance of weaned rabbits. nih.gov One study found that adding 0.3% lysine to a low-protein diet improved ADG, full-bore weight, and half-bore weight compared to both normal and low-protein diets without supplementation. nih.gov Furthermore, adequate lysine supplementation leads to a decrease in fecal and urinary nitrogen excretion, indicating a higher nitrogen utilization rate. nih.govmdpi.com Mechanistically, lysine is involved in signaling pathways that regulate muscle growth, such as the mTOR pathway, and influences the gene expression related to skeletal muscle development. nih.govmdpi.com

Table 1: Effect of Dietary Lysine Supplementation on Growth Performance in Pigs

| Animal Model | Dietary Lysine Level (%) | Key Findings | Reference |

|---|---|---|---|

| Nursery Pigs (24-48 lb) | Increased from 0.90% to 1.275% | Increased Average Daily Gain (ADG) and improved Feed/Gain (F/G) ratio. | k-state.edu |

| Grow-Finish Pigs (108-178 lb) | Increased SID Lysine up to 120% of requirement | Linear increase in ADG and final body weight; quadratic improvement in F/G. | newprairiepress.org |

| Baqing Pigs (20-90 kg) | 0.56% to 1.04% (Phase 1) | Linearly reduced F/G in the first period; quadratically increased ADG in the second period. | mdpi.com |

| Fattening Pigs (~80-132 kg) | 0.60% (Low-lys) vs. 0.80% (Med-lys) | ADG did not differ overall, but a sex x diet interaction was observed. | nih.gov |

Table 2: Effect of Dietary Lysine Supplementation on Growth Performance in Rabbits

| Dietary Condition | Lysine Supplementation | Key Findings | Reference |

|---|---|---|---|

| Low Protein Diet | +0.3% Lysine | Improved growth performance, full-bore weight, and half-bore weight. Increased nitrogen utilization rate. | nih.gov |

| Standard Diet | 0.80% Lysine / 0.40% Methionine | Improved average daily weight gain, feed conversion, and nitrogen use efficiency. | mdpi.com |

| Varying Crude Lysine | 0.64% to 0.82% | Average daily gain and carcass dressing percentage increased with lysine content up to 0.76% crude lysine. | researchgate.net |

Neurochemical and Behavioral Studies in Animal Models (e.g., Stress Response)

Preclinical research using animal models, primarily rats, has investigated the role of lysine in modulating neurochemical pathways and behavioral responses, particularly those related to stress and anxiety. These studies suggest that dietary lysine levels can significantly influence the central nervous system.

A deficiency in dietary L-lysine has been shown to increase stress-induced anxiety and physiological responses in rats. researchgate.net In studies using the elevated plus-maze, a common paradigm for assessing anxiety-like behavior, rats fed a lysine-deficient diet exhibited significantly more anxiety. researchgate.net This heightened anxiety is linked to changes in the serotonin (B10506) (5-HT) system. L-lysine deficiency was found to enhance the release of serotonin in the central nucleus of the amygdala, a key brain region involved in processing fear and stress. researchgate.net

Conversely, supplementation with L-lysine has demonstrated anxiolytic (anxiety-reducing) effects. nih.govresearchgate.net In rats, repeated administration of L-lysine produced an anxiolytic effect and was associated with an increase in serotonin levels in the prefrontal cortex and hippocampus. nih.govresearchgate.net The proposed mechanism involves a decrease in serotonin degradation, potentially through the inhibition of monoamine oxidase (MAO) enzymes. nih.gov Inescapable painful stimuli, such as a foot-shock, are used to model stress and can induce complex defensive-aggressive behaviors. nih.govmdpi.com L-lysine administration has been found to modulate these pain-induced behaviors, with effects dependent on the dose and route of administration. nih.govmdpi.com These findings suggest that lysine interacts with neurotransmitter systems, including the serotonergic and noradrenergic systems, which are integral to integrating stress responses, defensive behavior, and aggression. nih.gov

Table 3: Summary of Neurochemical and Behavioral Studies of Lysine in Animal Models

| Study Focus | Animal Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Dietary Deficiency | Rats | Increased stress-induced anxiety and fecal excretion. | Enhanced serotonin release in the amygdala. | researchgate.net |

| Supplementation | Rats | Produced anxiolytic effects and reduced body weight. | Increased serotonin in the prefrontal cortex and hippocampus; potential inhibition of monoamine oxidase (MAO). | nih.govresearchgate.net |

| Pain-Induced Behavior (Foot-shock) | Rats | Modulated defensive-aggressive behaviors. | Interaction with neurotransmitter systems (serotonin, norepinephrine) in brain structures like the hypothalamus and amygdala. | nih.govmdpi.com |

Preclinical Models for Viral Replication Studies (e.g., Feline Herpesvirus)